

1H-Pyrazole-4-propanamine: A Technical Overview of a Heterocyclic Building Block

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Compound of Interest

Compound Name: 1H-Pyrazole-4-propanamine

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available chemical and structural information for **1H-Pyrazole-4-propanamine**, also known as 3-(1H-pyrazol-4-yl)propan-1-amine. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles computed data and contextual information derived from closely related pyrazole derivatives to offer valuable insights for research and development.

Core Chemical Properties and Structure

1H-Pyrazole-4-propanamine belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The propanamine substituent at the 4-position of the pyrazole ring imparts specific physicochemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

Structural Information

The structural identity of **1H-Pyrazole-4-propanamine** is defined by the following identifiers:

- IUPAC Name: 3-(1H-pyrazol-4-yl)propan-1-amine
- Molecular Formula: C₆H₁₁N₃

- Canonical SMILES: C1=CN(C=C1CCCN)N
- InChI Key: InChIKey=SRHIOMAWWIRJCB-UHFFFAOYSA-N

Physicochemical Data

Quantitative physicochemical data for **1H-Pyrazole-4-propanamine** is primarily based on computational predictions. The following table summarizes these properties. It is crucial to note the absence of experimentally determined values for properties such as melting and boiling points in the available literature.

Property	Value	Source
Molecular Weight	125.17 g/mol	Computed
XLogP3	-0.6	Computed
Hydrogen Bond Donor Count	2	Computed
Hydrogen Bond Acceptor Count	3	Computed
Rotatable Bond Count	3	Computed
Exact Mass	125.09530 g/mol	Computed
Monoisotopic Mass	125.09530 g/mol	Computed
Topological Polar Surface Area	54.7 Å ²	Computed
Heavy Atom Count	9	Computed
Complexity	103	Computed

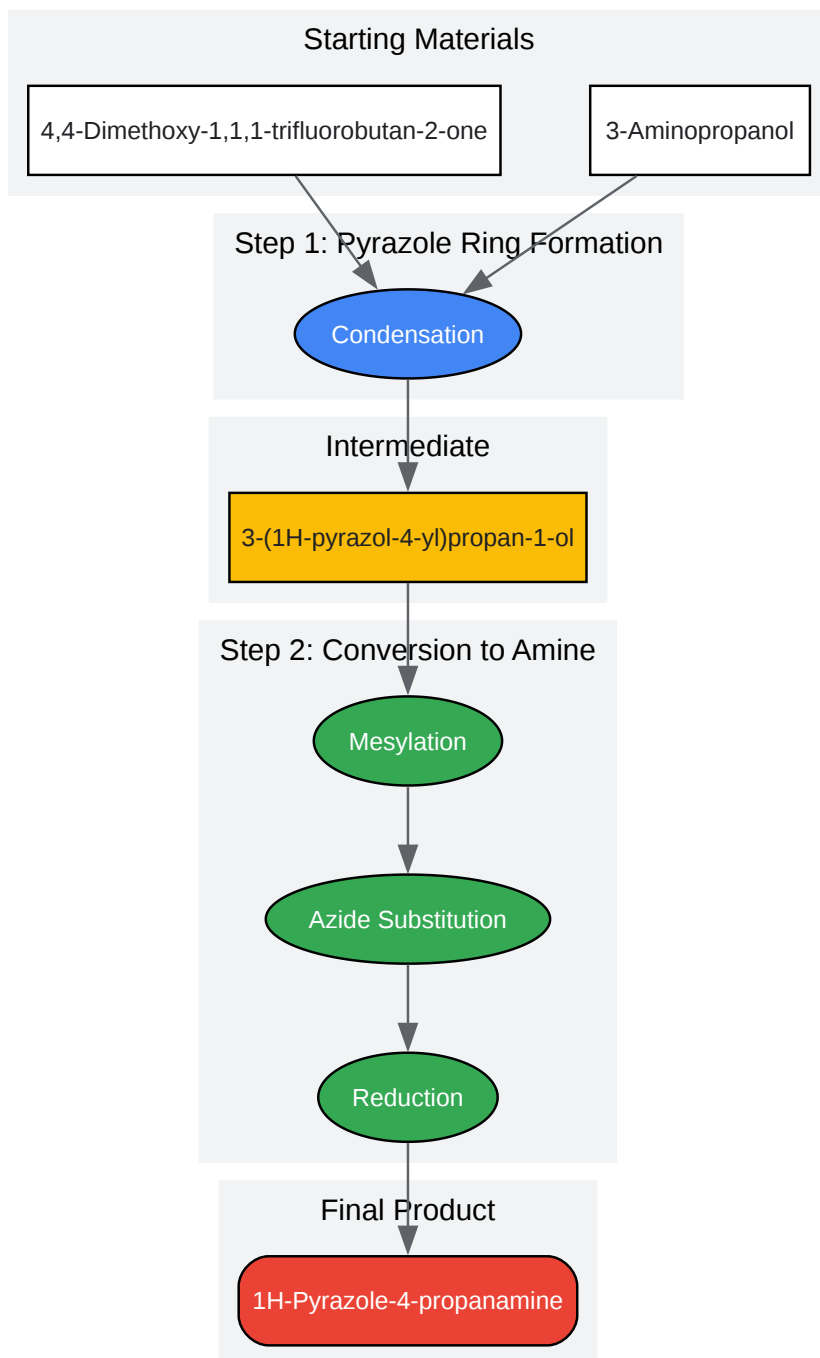
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1H-Pyrazole-4-propanamine** is not readily available, the general synthesis of N-substituted pyrazoles provides a foundational methodology. These syntheses often involve the reaction of a primary amine with a β-diketo compound or a derivative.

A plausible synthetic route, based on established pyrazole synthesis, could involve the following conceptual steps. This should be considered a general guideline requiring experimental optimization.

Conceptual Synthetic Workflow

Conceptual Synthesis of 1H-Pyrazole-4-propanamine



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A conceptual workflow for the synthesis of **1H-Pyrazole-4-propanamine**.

Methodology Outline:

- **Pyrazole Ring Formation:** The synthesis would likely begin with the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.
- **Functional Group Interconversion:** The resulting pyrazole intermediate, likely bearing a precursor to the propanamine side chain (e.g., a propanol or nitrile group), would then undergo functional group transformations. For instance, a hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an amine source, or a nitrile could be reduced to the primary amine.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for **1H-Pyrazole-4-propanamine** have not been extensively documented. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.^{[1][2][3][4][5]} Pyrazole derivatives have been reported to exhibit a wide range of activities, including but not limited to:

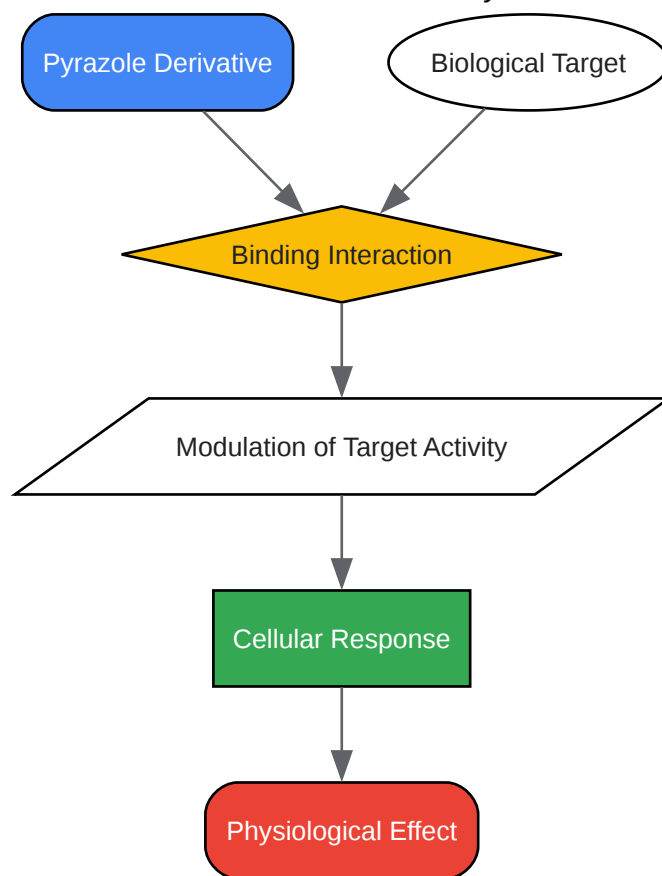
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antiviral
- Analgesic

The propanamine side chain introduces a basic nitrogen atom, which can be crucial for interactions with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions.

General Mechanism of Action for Pyrazole Derivatives

The diverse biological effects of pyrazole derivatives stem from their ability to interact with various biological targets. A generalized logical relationship for their mechanism of action is depicted below.

Generalized Mechanism of Action for Pyrazole Derivatives



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Logical flow of pyrazole derivative bioactivity.

This diagram illustrates that a pyrazole derivative interacts with a specific biological target (e.g., an enzyme or receptor), leading to a modulation of its activity. This, in turn, elicits a cellular response, which ultimately results in a physiological effect. The specific nature of these steps would be highly dependent on the exact structure of the pyrazole derivative and its biological target.

Conclusion

1H-Pyrazole-4-propanamine represents a valuable, yet under-characterized, chemical entity. The provided computational data offers a foundational understanding of its physicochemical properties. While specific experimental details are sparse, the rich chemistry and diverse biological activities of the broader pyrazole class suggest that this compound could be a promising scaffold for further investigation in drug discovery and materials science. Researchers are encouraged to undertake experimental validation of the computed properties and to explore the synthetic and biological potential of this molecule.

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